

# Application Notes and Protocols: Factor B Inhibitor LNP023 (Iptacopan)

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only.

### Introduction

Factor B is a critical component of the alternative complement pathway, a key cascade in the innate immune system. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases. LNP023, also known as Iptacopan, is a first-in-class, oral, potent, and highly selective small-molecule inhibitor of Factor B.[1] By binding to Factor B, LNP023 blocks the formation of the C3 convertase (C3bBb), thereby inhibiting the amplification loop of the alternative pathway.[2] These application notes provide detailed information on the solubility, stability, and preparation of LNP023 for in vitro experiments, along with protocols for key functional assays.

## **Physicochemical and Pharmacokinetic Properties**

A summary of the key physicochemical and pharmacokinetic properties of LNP023 (Iptacopan) is provided below for easy reference.



| Property                                            | Value                  | Reference      |
|-----------------------------------------------------|------------------------|----------------|
| Molecular Formula                                   | C25H30N2O4             | [3]            |
| Molecular Weight                                    | 422.52 g/mol           | MedChemExpress |
| CAS Number                                          | 1644670-37-0           | [1]            |
| Appearance                                          | Solid                  | [3]            |
| Purity                                              | ≥98%                   | [3]            |
| IC₅o (Factor B)                                     | 10 nM                  | [3][4]         |
| K_d_ (Factor B)                                     | 7.9 nM                 | [3][4]         |
| IC <sub>50</sub> (Alternative Pathway, human serum) | 130 nM                 | [3][4]         |
| IC <sub>50</sub> (PNH erythrocyte hemolysis)        | 0.4 μΜ                 | PubChem        |
| Solubility (DMSO)                                   | ≥ 85 mg/mL (185.19 mM) | [5]            |
| Solubility (Water)                                  | ~50 mg/mL              | [3]            |
| Storage (Solid)                                     | -20°C for 3 years      | [4]            |
| Storage (in Solvent)                                | -80°C for 1 year       | [4]            |

## **Signaling Pathway**

LNP023 targets Factor B within the alternative complement pathway. The diagram below illustrates the mechanism of action.





Click to download full resolution via product page

Caption: Mechanism of action of LNP023 in the alternative complement pathway.



# Preparation of LNP023 for Experiments Stock Solution Preparation

- 1. Dimethyl Sulfoxide (DMSO) Stock (Recommended for most in vitro assays):
- To prepare a 10 mM stock solution, dissolve 4.23 mg of LNP023 (MW: 422.52 g/mol ) in 1 mL of high-purity DMSO.
- Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.[4]
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
- Storage: Store at -80°C for up to 1 year or at -20°C for up to 6 months.[3]
- 2. Aqueous Stock (for specific applications):
- LNP023 has a solubility of approximately 50 mg/mL in water.[3]
- To prepare an aqueous stock, dissolve the desired amount of LNP023 in sterile, purified water. Sonication and gentle heating may be required.[4]
- Note: It is not recommended to store aqueous solutions for more than one day. Prepare fresh as needed.[3]

## **Working Solution Preparation**

- For cell-based assays, it is recommended to prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium.
- To minimize solvent effects, ensure the final concentration of DMSO in the assay is less than
   0.5%. For sensitive assays, a DMSO concentration of 0.1% or lower is preferable.
- Prepare a dilution series of LNP023 in the assay medium immediately before use.

# Experimental Protocols Alternative Pathway Hemolysis Assay



## Methodological & Application

Check Availability & Pricing

This assay measures the ability of LNP023 to inhibit the lysis of erythrocytes induced by the activation of the alternative complement pathway.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the alternative pathway hemolysis assay.



#### Materials:

- LNP023 DMSO stock solution
- Normal Human Serum (NHS) as a source of complement (ensure it is from a healthy donor and properly stored at -80°C)
- Rabbit erythrocytes (RbE)
- Gelatin Veronal Buffer with Mg<sup>2+</sup> and EGTA (GVB/Mg-EGTA)
- Phosphate Buffered Saline (PBS)
- 96-well V-bottom plates
- Spectrophotometer capable of reading absorbance at 412-415 nm

#### Protocol:

- Preparation of Rabbit Erythrocytes (RbE):
  - Wash commercially available rabbit erythrocytes three times with cold PBS.
  - Centrifuge at 500 x g for 5 minutes at 4°C between each wash.
  - $\circ$  After the final wash, resuspend the erythrocyte pellet in GVB/Mg-EGTA to a final concentration of 2 x 10 $^8$  cells/mL.
- Preparation of LNP023 Dilution Series:
  - Prepare a 2x concentrated serial dilution of LNP023 in GVB/Mg-EGTA. A typical concentration range to test would be from 10 μM down to 0.1 nM to capture the full doseresponse curve around the expected IC<sub>50</sub>.
  - Include a vehicle control (DMSO at the same final concentration as the LNP023 dilutions)
     and a positive control (no inhibitor).
- Assay Setup:



- $\circ~$  In a 96-well V-bottom plate, add 50  $\mu L$  of the LNP023 dilution series or controls to the appropriate wells.
- Add 50 μL of diluted NHS to each well. The final concentration of NHS should be sufficient to cause significant hemolysis in the absence of an inhibitor (typically 10-20%). This needs to be empirically determined.
- Add 50 μL of the prepared RbE suspension (2 x 10<sup>8</sup> cells/mL) to each well.
- The final reaction volume will be 150  $\mu$ L.

#### Incubation:

- Mix the plate gently and incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined to achieve approximately 80-90% hemolysis in the positive control wells.
- Stopping the Reaction and Pelletting Cells:
  - Stop the reaction by adding 50 μL of cold PBS containing 10 mM EDTA to each well.
  - Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.
- · Measurement of Hemolysis:
  - $\circ$  Carefully transfer 100  $\mu\text{L}$  of the supernatant from each well to a new 96-well flat-bottom plate.
  - Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the release of hemoglobin.

#### Data Analysis:

- 0% Lysis Control: RbE incubated in GVB/Mg-EGTA without serum.
- 100% Lysis Control: RbE lysed with an equal volume of deionized water.



- Calculate the percentage of hemolysis for each LNP023 concentration using the following formula: % Hemolysis = [(Abs\_sample Abs\_0%\_lysis) / (Abs\_100%\_lysis Abs\_0%\_lysis)] \* 100
- Plot the % hemolysis against the log of the LNP023 concentration and fit the data to a four-parameter logistic curve to determine the IC<sub>50</sub> value.

### C3 Deposition Assay by Flow Cytometry

This assay quantifies the inhibition of C3 fragment deposition on the surface of cells, a key step in the alternative complement pathway activation.

Workflow Diagram:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. novartis.com [novartis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Factor B Inhibitor LNP023 (Iptacopan)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140388#factor-b-in-2-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com